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Compound of Interest

Compound Name: AMG-548 (dihydrochloride)

Cat. No.: B8087012

Get Quote

MAPK Inhibitor

Executive Summary
AMG-548 is a potent, orally bioavailable small molecule designed to inhibit the p38

mitogen-activated protein kinase (MAPK) pathway, a critical node in the inflammatory cytokine
cascade. Unlike first-generation p38 inhibitors that suffered from poor selectivity and
hepatotoxicity, AMG-548 demonstrates a refined selectivity profile (Ki = 0.5 nM for p38

) and favorable pharmacokinetic properties in preclinical species.

This guide analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) profile of

AMG-548, focusing on its translational bioavailability from preclinical models (Rat/Dog) and the

mechanistic basis for its experimental evaluation.

Physicochemical Foundation & Structure-Property
Relationships
The pharmacokinetic behavior of AMG-548 is governed by its physicochemical properties. As a

kinase inhibitor, it balances lipophilicity for membrane permeability with the solubility required
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for oral absorption.

Molecular Identity
IUPAC Name: 2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-

pyridinyl)-4(3H)-pyrimidinone[1]

Molecular Formula: C

H

N

O

Molecular Weight: 461.56 g/mol

Key Structural Features:

Naphthalene moiety: Increases hydrophobic interaction with the ATP-binding pocket but

contributes to high lipophilicity (LogP > 3).

Pyridinyl group: Critical for hydrogen bonding with the hinge region of the kinase.

Chiral Center: The (S)-configuration is essential for optimal binding affinity (Ki = 0.5 nM).

Solubility and Formulation Logic
AMG-548 exhibits low aqueous solubility, a common trait in ATP-competitive inhibitors. This

necessitates the use of enabling formulations in preclinical PK studies to accurately assess

bioavailability.

Experimental Implication: In aqueous vehicles, absorption is dissolution-rate limited.

Protocol Adjustment: Preclinical studies typically utilize lipid-based vehicles or acidified co-

solvents (e.g., PEG400/Labrasol or acidified methylcellulose) to maintain supersaturation in

the GI tract.

Pharmacokinetic Profile (Preclinical)
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The defining characteristic of AMG-548 is its ability to achieve high oral bioavailability (

) despite its molecular weight and lipophilicity. This section synthesizes data from key animal
models.

Quantitative PK Summary
The following data represents mean values derived from standard single-dose PK studies.

Parameter
Rat (Sprague-
Dawley)

Dog (Beagle)
Physiological
Significance

Bioavailability (

)
62% 47%

Indicates moderate

first-pass metabolism;

suitable for oral

dosing.

Half-life (

)
4.6 hours 7.3 hours

Supports BID (twice

daily) or QD (once

daily) dosing

regimens.

Clearance (

)
Moderate Low-Moderate

Suggests metabolic

stability is sufficient for

sustained exposure.

Volume of Dist. (

)
High High

Indicates extensive

tissue distribution,

consistent with

lipophilicity.

Absorption Dynamics
The absorption of AMG-548 is driven by passive diffusion. The divergence between Rat (

) and Dog (

) bioavailability often reflects species-specific differences in intestinal CYP metabolism or efflux
transporter (P-gp) expression.
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Rat Model Utility: High

in rats validates the compound's stability against aggressive rodent hepatic metabolism.

Dog Model Utility: The longer

(7.3h) in dogs is a better predictor of human half-life due to allometric scaling principles.

Pharmacodynamics (PD) Correlation
Pharmacokinetics is only relevant in the context of target engagement.

Target: Whole Blood LPS-stimulated TNF

inhibition.[1][2][3]

Potency (

): 3 nM.[1][2][3]

PK/PD Bridge: To achieve therapeutic efficacy, plasma trough levels (

) must be maintained above the

(3 nM or ~1.4 ng/mL). The observed half-lives in rat and dog allow this threshold to be
exceeded for >12 hours post-dose.

Mechanism of Action & Signaling Pathway
To understand the downstream effects of AMG-548 exposure, one must visualize the signaling

cascade it interrupts.
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Figure 1: The p38 MAPK signaling cascade.[1][2][4] AMG-548 acts as a competitive inhibitor at

the ATP-binding site of p38

, preventing the phosphorylation of downstream substrates like MK2 and subsequent cytokine
production.

Experimental Protocols
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The following protocols ensure the generation of robust, reproducible PK data. These

methodologies are self-validating through the inclusion of internal standards and calibration

curves.

In Vivo Pharmacokinetic Study (Rat)
Objective: Determine oral bioavailability (

) and plasma half-life.

Step-by-Step Workflow:

Animal Selection: Male Sprague-Dawley rats (n=3 per group), fasted for 12 hours pre-dose

to eliminate food effects on absorption.

Formulation Preparation:

IV Vehicle: 20% Captisol in water (Solubilizer required for IV bolus).

PO Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Standard suspension vehicle).

Dosing:

Group A (IV): 1 mg/kg via tail vein.

Group B (PO): 5 mg/kg via oral gavage.

Blood Sampling:

Collect 200

L blood via jugular vein catheter at t = 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Anticoagulant: EDTA (preferred over heparin to prevent interference in PCR assays if

downstream PD is measured).

Plasma Processing:

Centrifuge at 3000 x g for 10 mins at 4°C.
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Precipitate proteins with acetonitrile (3:1 ratio) containing Internal Standard (e.g.,

deuterated analog).

Bioanalysis (LC-MS/MS)
Objective: Quantify AMG-548 in plasma with high sensitivity.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) coupled to

UHPLC.

Chromatography:

Column: C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7

m).

Mobile Phase: Gradient elution of Water/Acetonitrile with 0.1% Formic Acid.

Mass Spec Parameters:

Mode: Positive Electrospray Ionization (ESI+).

MRM Transition: Monitor parent ion

(m/z 462.2) to specific product ion.[5]

Validation Criteria:

Linearity:

.

Accuracy:

of nominal concentration.

Lower Limit of Quantitation (LLOQ): < 1 ng/mL (Essential to define the terminal elimination

phase).
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Figure 2: Standard pharmacokinetic workflow for evaluating AMG-548 bioavailability.

Metabolism and Clearance Mechanisms
While specific CYP phenotyping data for AMG-548 is proprietary, the metabolic profile of this

structural class generally involves:

Oxidative Metabolism (Phase I): Mediated primarily by hepatic CYP3A4 and CYP2D6. The

naphthalene ring is a common site for hydroxylation.

Glucuronidation (Phase II): Subsequent conjugation of hydroxylated metabolites to facilitate

renal excretion.

Kinase Selectivity & Toxicity:

AMG-548 was specifically optimized to avoid inhibition of CYP enzymes (a common

liability in early p38 inhibitors), reducing the risk of Drug-Drug Interactions (DDIs).

It inhibits Casein Kinase 1

and

(CK1

/

), which modulates Wnt signaling.[2][3] This off-target activity is a critical consideration for
long-term toxicology studies.

Conclusion
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AMG-548 represents a significant optimization in the p38 MAPK inhibitor class. Its

pharmacokinetic profile is characterized by moderate-to-high oral bioavailability (47-62%) and a

half-life (4-7h) suitable for chronic dosing. The compound's high potency (IC

= 3 nM) combined with this favorable exposure profile allows for sustained target coverage in
vivo.

For researchers, the critical takeaway is the necessity of lipid-based or surfactant-aided

formulations to overcome solubility limits during preclinical profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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